Biochemical Potency and MKK4 Selectivity: MKK7-COV-13 vs. MKK7-COV-3 vs. DK2403
MKK7-COV-13 exhibits an in vitro IC50 of 10 nM against recombinant MKK7 in a biochemical kinase activity assay, with >1,000-fold selectivity over its closest paralog MKK4 (IC50 > 10 μM) . This selectivity window is comparable to MKK7-COV-3 (IC50 = 5 nM; MKK4 IC50 = 7.81 μM; ~1,562-fold) and substantially tighter than DK2403 (MKK7 IC50 = 10 nM; MKK4 IC50 > 80 μM; ~8,000-fold), though DK2403 achieves greater MKK4 counter-selectivity by a wider absolute margin . Notably, the dual MKK4/7 inhibitor BSJ-04-122 inhibits both kinases at low nanomolar concentrations (MKK4 IC50 = 4 nM; MKK7 IC50 = 181 nM), representing a fundamentally different selectivity profile unsuitable for MKK7-specific studies [1]. The >1,000-fold selectivity of MKK7-COV-13 ensures that at concentrations achieving near-complete MKK7 inhibition, MKK4 activity remains essentially unperturbed.
| Evidence Dimension | In vitro biochemical IC50 against recombinant MKK7 and MKK4 |
|---|---|
| Target Compound Data | MKK7 IC50 = 10 nM; MKK4 IC50 > 10 μM (>1,000-fold selectivity) |
| Comparator Or Baseline | MKK7-COV-3: MKK7 IC50 = 5 nM, MKK4 IC50 = 7.81 μM (~1,562-fold); DK2403: MKK7 IC50 = 10 nM, MKK4 IC50 > 80 μM (~8,000-fold); BSJ-04-122: MKK7 IC50 = 181 nM, MKK4 IC50 = 4 nM (dual inhibitor) |
| Quantified Difference | MKK7-COV-13 is 2-fold less potent than MKK7-COV-3 on MKK7, but achieves comparable >1,000-fold MKK4 selectivity; 18-fold more MKK7-selective than BSJ-04-122 |
| Conditions | In vitro recombinant kinase activity assays; specific assay protocols per compound series; MKK7-COV-13 and MKK7-COV-3 from Shraga et al. 2019 series; DK2403 from Kim et al. 2023 |
Why This Matters
For experiments requiring clean dissection of MKK7-specific vs. MKK4-mediated JNK pathway contributions, MKK7-COV-13 provides a verified >1,000-fold selectivity window comparable to the best-in-series compounds.
- [1] GLPBIO. BSJ-04-122 Product Information. MKK4 IC50 = 4 nM; MKK7 IC50 = 181 nM. View Source
